5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine
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Overview
Description
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is a heterocyclic compound that features a unique structure combining a pyrazolo[1,5-a]pyrazine core with a phenyloxane-carbonyl moiety
Scientific Research Applications
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of fluorescent probes and as a structural unit in polymer synthesis.
Mechanism of Action
Target of action
Pyrrolopyrazine derivatives, which “5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine” belongs to, have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities
Mode of action
Pyrrolopyrazine derivatives often act by binding to specific proteins or enzymes, thereby modulating their activity .
Biochemical pathways
Without specific information on the compound, it’s difficult to say which biochemical pathways it might affect. Given the wide range of activities exhibited by pyrrolopyrazine derivatives, it’s likely that multiple pathways could be involved .
Result of action
Based on the activities of other pyrrolopyrazine derivatives, it might have effects such as inhibiting the growth of microorganisms or cancer cells, reducing inflammation, or modulating immune responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 3,5-dimethyl pyrazole with acetophenone derivatives, followed by N-propargylation and subsequent cyclization using cesium carbonate in methanol . This method yields various pyrazolo[1,5-a]pyrazine derivatives, including the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the cyclization process.
Chemical Reactions Analysis
Types of Reactions
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrazine derivatives with various functional groups.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly in kinase inhibition.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and enzyme inhibition.
1H-Pyrazolo[3,4-b]pyridines: Used in medicinal chemistry for their diverse biological activities.
Uniqueness
5-(4-phenyloxane-4-carbonyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine is unique due to its specific structural features that confer distinct biological activities
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(4-phenyloxan-4-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c22-17(20-10-11-21-16(14-20)6-9-19-21)18(7-12-23-13-8-18)15-4-2-1-3-5-15/h1-6,9H,7-8,10-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJVYQLOLBWRSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)N3CCN4C(=CC=N4)C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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